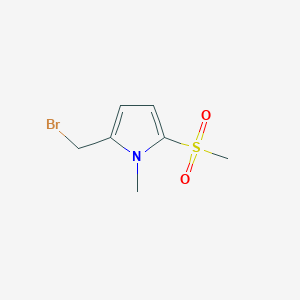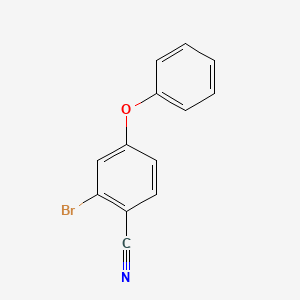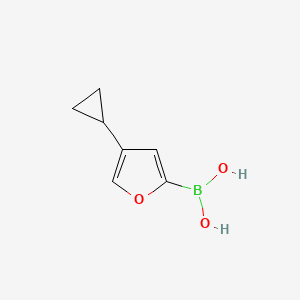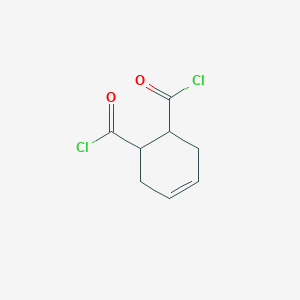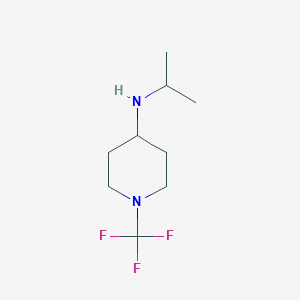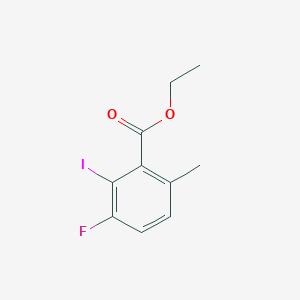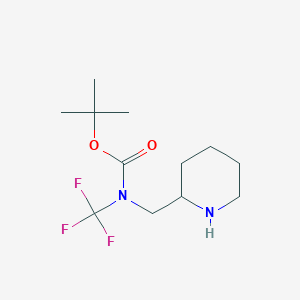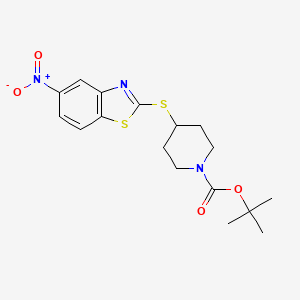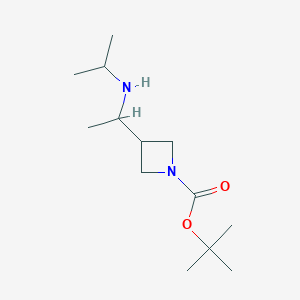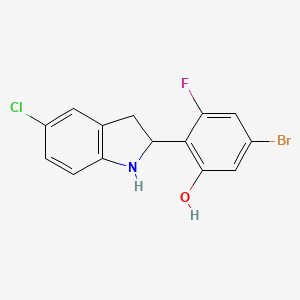
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: is a complex organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an indole and phenol ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Halogenation: The indole derivative is then subjected to halogenation reactions to introduce bromine and chlorine atoms at specific positions on the indole ring. This can be done using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst.
Fluorination: The final step involves the introduction of a fluorine atom onto the phenol ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The halogen atoms (bromine, chlorine, fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups such as hydroxyl, alkyl, or amino groups.
Applications De Recherche Scientifique
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to investigate its effects on various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in material science research for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-Bromo-2-(5-chloroindolin-2-yl)-3-methylphenol: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
5-Bromo-2-(5-chloroindolin-2-yl)-3-chlorophenol: This compound has an additional chlorine atom, which may affect its reactivity and applications.
5-Bromo-2-(5-chloroindolin-2-yl)-3-hydroxyphenol: The presence of a hydroxyl group instead of a fluorine atom may influence the compound’s solubility and interactions with
Propriétés
Formule moléculaire |
C14H10BrClFNO |
|---|---|
Poids moléculaire |
342.59 g/mol |
Nom IUPAC |
5-bromo-2-(5-chloro-2,3-dihydro-1H-indol-2-yl)-3-fluorophenol |
InChI |
InChI=1S/C14H10BrClFNO/c15-8-5-10(17)14(13(19)6-8)12-4-7-3-9(16)1-2-11(7)18-12/h1-3,5-6,12,18-19H,4H2 |
Clé InChI |
MMKTULZTBSHMBF-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C=C(C=C2)Cl)C3=C(C=C(C=C3F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



